

# 5,5-dimethylhexanenitrile molecular weight and formula (C<sub>8</sub>H<sub>15</sub>N)

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## Compound of Interest

Compound Name: 5,5-dimethylhexanenitrile

Cat. No.: B8716097

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## 5,5-Dimethylhexanenitrile: A Technical Overview

Molecular Formula: C<sub>8</sub>H<sub>15</sub>N Molecular Weight: 125.21 g/mol [1]

This technical guide provides a comprehensive overview of **5,5-dimethylhexanenitrile**, a nitrile compound with the chemical formula C<sub>8</sub>H<sub>15</sub>N and a molecular weight of 125.21 g/mol .[1]

While specific experimental data and in-depth research on **5,5-dimethylhexanenitrile** are limited in publicly available literature, this document consolidates the known information and draws parallels with related compounds to offer insights for researchers, scientists, and drug development professionals.

## Physicochemical Properties

Quantitative data for **5,5-dimethylhexanenitrile** is summarized in the table below. This information is primarily based on computational models and data available in chemical databases.

Property	Value	Source
Molecular Formula	C8H15N	PubChem
Molecular Weight	125.21 g/mol	[1]
IUPAC Name	5,5-dimethylhexanenitrile	[1]
SMILES	<chem>CC(C)(C)CCCC#N</chem>	[1]
InChIKey	WVRLZGYZLCMBOU-UHFFFAOYSA-N	[1]

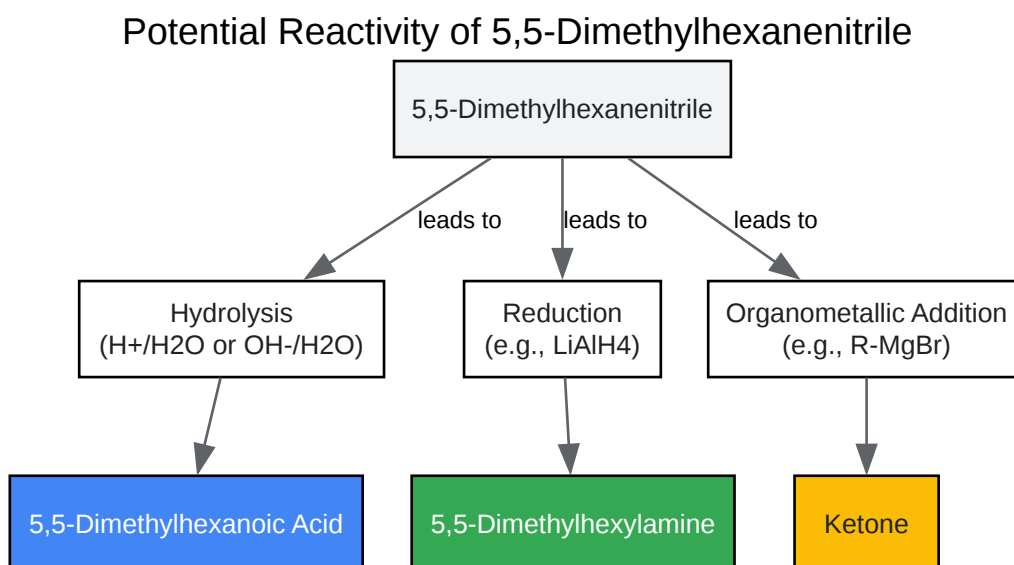
## Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols specifically for **5,5-dimethylhexanenitrile** are not widely documented. However, general synthetic routes for aliphatic nitriles can be considered. One common method involves the nucleophilic substitution of a corresponding haloalkane (e.g., 1-bromo-4,4-dimethylpentane) with a cyanide salt.

The reactivity of **5,5-dimethylhexanenitrile** is expected to be characteristic of aliphatic nitriles. The nitrile group can undergo a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis. Key reactions include:

- **Hydrolysis:** Conversion to the corresponding carboxylic acid (5,5-dimethylhexanoic acid) under acidic or basic conditions.
- **Reduction:** Transformation to the primary amine (5,5-dimethylhexylamine) using reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).
- **Organometallic Addition:** Reaction with Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine.

These potential reactions are illustrated in the logical relationship diagram below.



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Caption: Potential chemical transformations of **5,5-dimethylhexanenitrile**.

## Applications in Drug Development

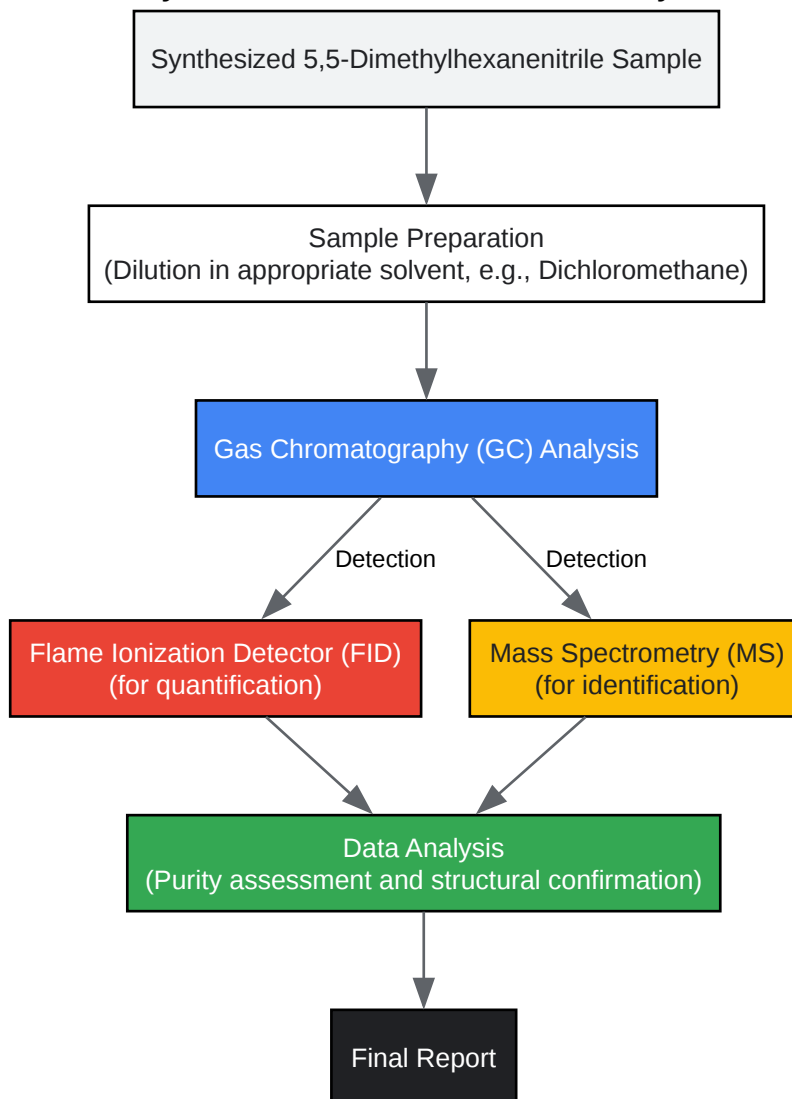
While there is no specific information on the application of **5,5-dimethylhexanenitrile** in drug development, its structural motifs and the chemical handles it possesses suggest potential areas of exploration. The gem-dimethyl group can enhance metabolic stability and lipophilicity, which are often desirable properties in drug candidates. The nitrile group can act as a key pharmacophore or be converted into other functional groups, such as amines or carboxylic acids, which are common in bioactive molecules.

## Analytical Characterization

A standardized, validated analytical method for **5,5-dimethylhexanenitrile** is not available in the literature. However, based on its structure, a general workflow for its analysis can be proposed. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would likely be the most suitable technique for its separation and identification due to its expected volatility.

The following diagram outlines a logical workflow for the analytical characterization of a synthesized batch of **5,5-dimethylhexanenitrile**.

## Proposed Analytical Workflow for 5,5-Dimethylhexanenitrile



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Caption: A logical workflow for the analysis of **5,5-dimethylhexanenitrile**.

## Safety Information

Specific safety data for **5,5-dimethylhexanenitrile** is not readily available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For related nitrile compounds, hazards such as acute toxicity (oral, dermal, and inhalation) and skin/eye irritation are common.

## Conclusion

**5,5-Dimethylhexanenitrile** is a simple aliphatic nitrile for which detailed experimental research is not extensively published. Its known properties are primarily derived from computational data. Based on the general reactivity of nitriles, it holds potential as a building block in organic synthesis. Further research is required to elucidate its specific chemical properties, biological activity, and potential applications in fields such as drug discovery. Researchers interested in this compound should rely on established principles of organic chemistry for its synthesis and characterization, while exercising appropriate safety precautions.

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## References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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